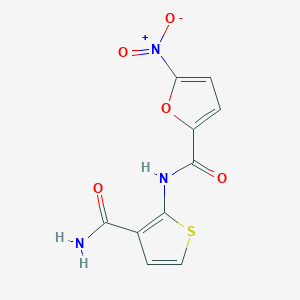

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide, also known as F36, is a synthetic compound that has been extensively studied for its potential as an antitumor agent. It belongs to the class of nitrofuran derivatives, which are known for their antimicrobial and antitumor properties. F36 has shown promising results in preclinical studies as a potential anticancer drug.

Scientific Research Applications

- N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. By inhibiting microbial growth, it could potentially serve as a novel antimicrobial agent in medicine and agriculture .

- The compound’s structural features make it an intriguing candidate for cancer research. Scientists have explored its effects on cancer cell lines, assessing its cytotoxicity and potential as an antitumor agent. Further studies are needed to elucidate its mechanisms of action and optimize its therapeutic use .

- Researchers in proteomics have employed N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a tool for studying protein interactions, modifications, and expression patterns. Its unique chemical properties allow for specific labeling and detection of proteins in complex biological samples .

- The compound’s ability to interact with biological macromolecules, such as enzymes and receptors, has piqued interest in chemical biology. Investigating its binding affinity and selectivity can provide insights into cellular processes and potential drug targets .

- Organic chemists have utilized N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide as a substrate in Suzuki–Miyaura cross-coupling reactions. This versatile synthetic method allows for the construction of carbon–carbon bonds, enabling the creation of complex molecules with diverse applications .

- Molecular modeling studies have explored the three-dimensional structure of the compound, predicting its interactions with biological receptors. These computational insights aid in drug design and optimization, potentially leading to novel therapeutic agents .

Antimicrobial Activity

Anticancer Potential

Proteomics Research

Chemical Biology

Suzuki–Miyaura Coupling

Computational Modeling

properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5S/c11-8(14)5-3-4-19-10(5)12-9(15)6-1-2-7(18-6)13(16)17/h1-4H,(H2,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKLMDNHTFDHQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329284 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

848179-97-5 |

Source

|

| Record name | N-(3-carbamoylthiophen-2-yl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![N-(4-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359694.png)